molecular formula C7H8NaO2S B147524 Sodium p-toluenesulfinate CAS No. 824-79-3

Sodium p-toluenesulfinate

Cat. No.: B147524
CAS No.: 824-79-3
M. Wt: 179.19 g/mol
InChI Key: RGZQXXDYDJKKQA-UHFFFAOYSA-N
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Description

Sodium p-toluenesulfinate, also known as this compound, is a useful research compound. Its molecular formula is C7H8NaO2S and its molecular weight is 179.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9077. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

  • Acyl Chloride Reactions : Sodium p-toluenesulfinate reacts with acetyl chloride to form various compounds like acetic anhydride and p-toluenesulfinyl chloride. This reaction provides insights into the formation of mixed anhydrides and their stability at low temperatures (Kobayashi, 1966).

Medical and Dental Applications

  • Dental Adhesives : A study explored the use of this compound as a reducing agent in dental adhesives. It was found to improve the bonding durability of self-etch adhesives to caries-affected dentin (Prasansuttiporn et al., 2020).

Chemical Reactions

  • Free Radical Reactions : this compound/copper(II) acetate has been used in free radical reactions, particularly in the synthesis of substituted naphthalene and isoquinoline derivatives (Wang et al., 1999).

Industrial Applications

  • Biomass Liquefaction : In the context of biomass liquefaction, this compound was compared to other catalysts like sulfuric acid. It demonstrated significant efficiency in this process, suggesting its potential in bioresource technology (Xi et al., 2018).

Material Science

  • Composite Anode for Sodium Ion Battery : this compound has been used in the synthesis of composite materials for sodium ion batteries, enhancing electrochemical performance (Liao et al., 2017).

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Sodium p-toluenesulfinate is a powerful building block for the synthesis of organosulfur compounds . It has multifaceted synthetic applications and substantial progress has been made over the last decade in its utilization . It is expected to continue to be a valuable resource in the field of organic chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium p-toluenesulfinate can be achieved by the reaction of p-toluenesulfonyl chloride with sodium sulfite.", "Starting Materials": [ "p-toluenesulfonyl chloride", "sodium sulfite", "water" ], "Reaction": [ "Dissolve p-toluenesulfonyl chloride in water.", "Add sodium sulfite to the solution and stir.", "Heat the mixture at 70-80°C for 3-4 hours.", "Cool the mixture and filter the precipitated solid.", "Wash the solid with water and dry it to obtain Sodium p-toluenesulfinate." ] }

CAS No.

824-79-3

Molecular Formula

C7H8NaO2S

Molecular Weight

179.19 g/mol

IUPAC Name

sodium;4-methylbenzenesulfinate

InChI

InChI=1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);

InChI Key

RGZQXXDYDJKKQA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)[O-].[Na+]

SMILES

CC1=CC=C(C=C1)S(=O)[O-].[Na+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)O.[Na]

824-79-3

Pictograms

Irritant

Related CAS

536-57-2 (Parent)

Synonyms

Sodium-4-methylbenzenesulfinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of sodium p-toluenesulfinate?

A1: The molecular formula of this compound is C7H7NaO2S. Its molecular weight is 178.18 g/mol (anhydrous). Commonly encountered as a dihydrate (C7H7NaO2S·2H2O), its molecular weight is 214.21 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize this compound and related compounds. These include:

  • FT-IR Spectroscopy: Provides information about functional groups present in the molecule, such as the characteristic S=O stretching vibrations in sulfones. [, ]
  • NMR Spectroscopy (1H, 13C, DEPT, HSQC, HMBC): Offers detailed structural insights by analyzing the magnetic properties of atomic nuclei. Techniques like DEPT, HSQC, and HMBC further elucidate carbon-hydrogen connectivities. [, ]
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, providing valuable information about the structure and composition. []

Q3: How is this compound utilized in organic synthesis?

A3: this compound serves as a valuable reagent in numerous organic reactions, including:

  • Nucleophilic Substitution: It acts as a sulfur nucleophile, displacing halides or triflates in various substrates to form sulfones. This property is particularly valuable in preparing diaryl sulfones and aryl vinyl sulfones through palladium-catalyzed coupling reactions. []
  • Addition Reactions: this compound participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds in the presence of catalysts like FeCl3 and TMSCl, resulting in β-sulfonation. []
  • Cyclization Reactions: It plays a crucial role in the synthesis of quaternary carbon-centered chromans via the cyclization of ethyl 2-(2-hydroxyaryl)-2-oxoacetates with allenic esters or sulfones. []

Q4: Can you provide an example of a reaction mechanism involving this compound?

A4: In the palladium-catalyzed coupling of aryl halides with this compound, the following mechanism is proposed:

    Q5: Is this compound known to exhibit any catalytic activity?

    A6: Yes, this compound exhibits catalytic activity in specific reactions. It has been reported to catalyze the cyclotrimerization of aryl and alkyl isocyanates, leading to the formation of symmetrical trisubstituted isocyanurates. [] This catalytic activity is further enhanced when used in conjunction with tetrabutylammonium iodide (TBAI) under solvent-free conditions. []

    Q6: What are some applications of reactions involving this compound?

    A6: this compound plays a crucial role in synthesizing various compounds with diverse applications, including:

    • Pharmaceuticals: Diaryl sulfones synthesized using this compound have been explored as potential inhibitors of signaling pathways governed by tyrosine kinases and the epidermal growth factor receptor. []
    • Materials Science: Networked polymers with isocyanurate structures, prepared through the cyclotrimerization of diisocyanates catalyzed by this compound, show potential for high-performance applications due to their excellent thermal stability. []
    • Sensors: Molecularly imprinted films (MIFs) for SPR sensors, prepared via copolymerization using this compound as a reducing agent, have shown promising results for detecting specific analytes, like theophylline, in various media. []

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